5-Hydroxythienilic acid

Descripción general

Descripción

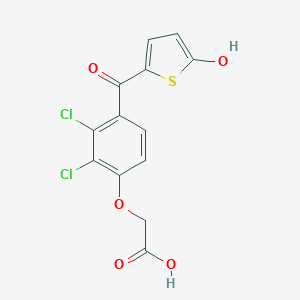

5-Hydroxythienilic acid is a chemical compound with the molecular formula C₁₀H₇Cl₂O₄S It is known for its unique structure, which includes a thienyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxythienilic acid typically involves the following steps:

Formation of the Thienyl Group: The thienyl group is introduced through a series of reactions involving thiophene derivatives.

Acylation: The final step involves acylation to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxythienilic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.

Major Products Formed

The major products formed from these reactions include various thienyl derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

5-Hydroxythienilic acid is primarily recognized for its role in the metabolism of tienilic acid, a uricosuric drug that was marketed for the treatment of gout. Studies have shown that up to 50% of tienilic acid is excreted in human and rat urine as this compound, while it is not detected in dog urine . The metabolic pathway involves the hydroxylation of the thiophene ring at position 5, which is crucial for understanding the drug's pharmacokinetics.

Table 1: Metabolism of Tienilic Acid

| Species | Major Metabolite | Excretion Rate |

|---|---|---|

| Human | This compound | ~50% |

| Rat | This compound | ~50% |

| Dog | Not detected | 0% |

Toxicological Studies

The identification and quantification of this compound are vital in toxicological assessments, especially concerning immune-mediated hepatotoxicity associated with tienilic acid. Research indicates that reactive metabolites can lead to adverse effects, necessitating a detailed understanding of their metabolic pathways . The use of advanced techniques like high-resolution mass spectrometry (HRMS) has been instrumental in elucidating these pathways.

Case Study: Hepatotoxicity Mechanism

A study utilized LC-MS-ESI-TOF to investigate the metabolic activation of tienilic acid and its derivatives, revealing that this compound plays a role in forming reactive metabolites that bind covalently to proteins in human hepatocytes . This binding is linked to the development of immune-mediated hepatitis.

Analytical Methods for Detection

The accurate detection of this compound is crucial for both pharmacokinetic studies and toxicological evaluations. A novel assay using high-performance liquid chromatography (HPLC) was developed to measure this metabolite efficiently in urine samples . This method enhances reproducibility and precision compared to traditional gas-liquid chromatography techniques.

Table 2: Comparison of Analytical Techniques for Detection

| Technique | Advantages | Limitations |

|---|---|---|

| HPLC | High precision, reproducibility | Requires sophisticated equipment |

| Gas-Liquid Chromatography | Established method | Lower sensitivity for certain metabolites |

Drug Development and Safety Assessment

The insights gained from studying this compound contribute significantly to drug development processes, particularly in assessing the safety profiles of new drugs. Understanding how this metabolite behaves in biological systems helps predict potential adverse effects and guides modifications to chemical structures to mitigate toxicity .

Case Study: Drug Safety Evaluation

In a safety assessment study, early batches of tienilic acid were found to contain small amounts of a regioisomer associated with hepatotoxic effects. The identification of metabolites like this compound was critical in understanding these differential toxicity mechanisms .

Mecanismo De Acción

The mechanism of action of 5-Hydroxythienilic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thienyl group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar structural features.

5-Hydroxytryptophan: A precursor to serotonin with a hydroxyl group and an indole ring.

Uniqueness

5-Hydroxythienilic acid is unique due to its specific combination of a thienyl group and a hydroxyl group, which imparts distinct chemical and biological properties

Actividad Biológica

5-Hydroxythienilic acid (5-OH-TA) is a significant metabolite derived from tienilic acid, a compound known for its therapeutic applications, particularly as a diuretic and antihypertensive agent. This article reviews the biological activities of this compound, focusing on its metabolic pathways, pharmacological effects, and potential toxicological implications.

Chemical Structure and Metabolism

This compound is characterized by the hydroxylation of the thiophene ring at the 5-position. This modification significantly influences its biological properties. The metabolism of tienilic acid involves cytochrome P450 enzymes, particularly P450 2C9, which catalyze the formation of 5-OH-TA through oxidative processes. This reaction pathway is crucial as it leads to the generation of reactive metabolites that can interact with biological macromolecules, potentially resulting in adverse effects.

Metabolic Pathway Overview

| Compound | Enzyme | Metabolite |

|---|---|---|

| Tienilic Acid | P450 2C9 | This compound (5-OH-TA) |

| Tienilic Acid | P450 2C9 | Reactive Metabolites |

Pharmacological Effects

-

Diuretic Activity :

- Tienilic acid and its metabolites, including 5-OH-TA, exhibit diuretic effects by promoting renal excretion of sodium and water. This property is beneficial in treating conditions like hypertension and edema.

-

Antihypertensive Effects :

- The compound has been shown to lower blood pressure in animal models, contributing to its therapeutic use in managing hypertension.

- Neurotoxicity :

Toxicological Implications

The conversion of tienilic acid to this compound raises concerns regarding its safety due to the formation of reactive intermediates that can lead to cellular damage. Studies have demonstrated that these metabolites can activate stress response pathways in cells, potentially leading to immune-mediated liver injury .

Case Studies

- A study investigating the metabolic fate of tienilic acid highlighted that up to 50% of the administered dose is excreted as this compound in urine, emphasizing its significance as a primary metabolite .

- Another investigation into the immune responses triggered by tienilic acid revealed changes in gene expression associated with cellular stress responses, suggesting that exposure to this compound could initiate adverse immune reactions .

Propiedades

IUPAC Name |

2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMKGJXNGKCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238336 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90966-18-0 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.